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Abstract

Brown FK (E154), also known as C.l. Food Brown 1, is a mixture of six synthetic azo dyes
historically used as a food coloring.[1] Its primary application was in coloring smoked and cured
fish, such as kippers and mackerel, and to a lesser extent, some cooked hams and other
meats.[1][2] The dye was valued for its ability to impart a "healthy" brown-orange color that was
stable during cooking and did not leach.[1] However, due to toxicological concerns arising from
studies in the mid-20th century and subsequent re-evaluations, its use has been discontinued
in most parts of the world.[1][3] This guide provides a comprehensive overview of the chemical
nature of Brown FK, its historical applications, the toxicological data that led to its regulatory
decline, and the analytical methods used for its detection.

Introduction

The use of coloring agents in food dates back to ancient civilizations, but the advent of
synthetic dyes in the 19th century revolutionized the food industry.[4][5] Among these was
Brown FK, a complex mixture of azo dyes developed to provide a consistent and appealing
color to processed foods.[6] As an azo dye, its structure is characterized by the presence of
one or more nitrogen-nitrogen double bonds (azo groups), which are responsible for its color.[6]

Chemical Composition of Brown FK (C.l. Food Brown 1)
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Brown FK is not a single chemical entity but a variable mixture of six primary azo dyes,
supplemented with sodium chloride and/or sodium sulfate.[1][7] The complexity of the mixture
presented significant challenges for toxicological assessment and regulatory oversight.

Table 1: Primary Dye Components of Brown FK

Component Name Chemical Structure Reference

Sodium 4-(2,4-

L Component of the mixture[1]
diaminophenylazo)benzenesulfonate

Sodium 4-(4,6-diamino-m- _
Component of the mixture[1]
tolylazo)benzenesulfonate

Disodium 4,4'-(4,6-diamino-1,3-

i i Component of the mixture[1]
phenylenebisazo)di(benzenesulfonate)

Disodium 4,4'-(2,4-diamino-1,3-

i ) Component of the mixture[1]
phenylenebisazo)di(benzenesulfonate)

Disodium 4,4'-(2,4-diamino-5-methyl-1,3- ]
] ) Component of the mixture[1]
phenylenebisazo)di(benzenesulfonate)

| Trisodium 4,4',4"-(2,4-diaminobenzene-1,3,5-trisazo)tri(benzenesulfonate) | Component of the
mixture[1] |

Physicochemical Properties

Brown FK is a reddish-brown powder or granule that is highly soluble in water, a property
essential for its application in food processing.[1][6] Its key technological advantage was its
stability to heat and light, ensuring that the desired color in products like smoked fish would not
fade during cooking or storage.[8]

Historical Applications in the Food Industry

The principal use of Brown FK was to color kippers (smoked herrings) and other smoked or
cured fish, such as mackerel.[1][2] It was also occasionally used in cooked hams and crisps.[8]

Primary Applications
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o Smoked and Cured Fish: The traditional smoking process imparts a brownish color to fish.
However, variations in the process could lead to inconsistent coloring. Brown FK was used
to standardize the appearance, giving the fish a rich, appealing orange-brown hue that
consumers associated with high-quality smoked products.[3][9]

o Cooked Meats: In some instances, Brown FK was used to color cooked hams and other
meat products to enhance their visual appeal.

Rationale for Use

The motivation for using Brown FK was primarily aesthetic. It provided a "healthy" color that
could mask natural variations and was resistant to fading during the cooking process.[1] This
ensured a consistent product appearance, which is a critical factor in consumer choice. The
use of the dye also allowed for a reduction in the severity of the smoking process required to
achieve a desired color, which was considered a potential benefit.[9]

Regulatory History and Toxicology

The safety of azo dyes has been a subject of scientific scrutiny for decades.[10][11] Concerns
center on their metabolism into potentially harmful aromatic amines. Brown FK was evaluated
by several international bodies, leading to a gradual restriction and eventual ban in many
jurisdictions.

Global Regulatory Status

Initially permitted in Europe, Brown FK's use became increasingly restricted. In its final years
of approval in the EU, it was permitted only for coloring kippers at a maximum concentration of
20 mg/kg.[3] Following a 2011 re-evaluation, the European Food Safety Authority (EFSA)
concluded that it could not determine the safety of Brown FK due to significant deficiencies in
the available toxicity data, and its use was no longer supported.[1] Consequently, it was not
included in the Union list of approved food additives.[1] Brown FK is also not approved for use
in the United States, Canada, Australia, Japan, and several other countries.[1]

Table 2: Historical Regulatory Limits and Status
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Regulatory Body / Historical
. Status . Reference
Region Permitted Use / ADI
Previously
European Union No longer restricted to (1021
(EV) approved kippers at max 20
mglkg.
Established an
Scientific Committee Acceptable Daily
Superseded by EFSA [3]
for Food (SCF) Intake (ADI) of 0.15
mg/kg bw/day in 1983.
Established a
JECFA (Joint temporary ADI of
FAO/WHO Expert ] 0.075 mg/kg bw/day,

] ADI Withdrawn ) o [3]
Committee on Food but withdrew it in 1987
Additives) due to inadequate

toxicological data.
) Banned for use in
United States Not approved [1][6]
food.
Prohibited for use in
Canada Not approved [1]8]

food.

| Australia | Not approved | Banned from use. |[1][2] |

Key Toxicological Findings

Toxicological studies, primarily in rats and mice, revealed several adverse effects associated
with the consumption of Brown FK.

Table 3: Summary of Key Toxicological Studies on Brown FK
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No-Observed-
Adverse-Effect

Study Type Species Key Findings Level (NOAEL) Reference
| Other Levels
Reduced
growth, liver
enlargement,
Short-term degenerative No-effect level
toxicity (112 Rat heart lesions was 0.05% in [12]
days) at higher the diet.
doses. Tissue
pigmentation
observed.
Increased
splenic weight
and hepatic
Long-term granulomata at No-eﬁét?t level
- Rat ) for toxicity was [12]
toxicity (2 years) the highest dose ] )
(0.5%). Pigment 0.06% in the diet.
deposition seen
from 0.06%.
Reduced growth,
increased organ
weights (liver, Pigment
Long-term kidney, spleen, deposition
toxicity (80 Mouse etc.), increased observed at [12]
weeks) myocardial 0.0375% and
fibrosis at the higher.

highest dose
(0.625%).

| Mutagenicity (Ames test) | Salmonella typhimurium | Two major components were mutagenic

in strain TA1538 with metabolic activation. The overall mixture showed mutagenic activity. | N/A

[12] |
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These studies indicated that high doses of Brown FK could lead to pigment deposition in
various tissues (including the heart, liver, and kidneys), organ damage, and other adverse
effects.[2][12] The mutagenic potential of some of its constituent amines was a significant
concern.[12]

Metabolism and Degradation Pathways

The primary metabolic pathway for Brown FK, like other azo dyes, is reductive cleavage of the
azo linkages by the gut microbiota.[12] This process breaks the dye down into its constituent
aromatic amines. For Brown FK, this results in the formation of sulfanilic acid and a series of
other diamino and triamino compounds.[12] These metabolites are then absorbed and further
metabolized in the liver before excretion. The finding that orally administered Brown FK was
myotoxic in rats but not mice was attributed to differences in the intestinal flora between the two
species, highlighting the critical role of gut bacteria in its toxicity.[12]
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Caption: Metabolic pathway of Brown FK in the body.

Experimental Protocols
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The evaluation of Brown FK's safety and its detection in food relied on specific toxicological
and analytical methodologies.

Historical Toxicological Study Designs

The toxicological assessments of Brown FK often involved long-term feeding studies in
rodents. A typical protocol from the 1960s-1970s is outlined below.

Protocol: 90-Day Rodent Feeding Study

o Test Animals: Groups of young, healthy mice (e.g., 10 males and 10 females per group) of a
specific strain (e.g., Colworth C57 B1) were used.[12]

o Diet Preparation: Brown FK was incorporated into a synthetic powdered diet at various
concentrations (e.g., 0%, 0.05%, 0.25%, 1.0%, 2.0%). A control group receiving the basal
diet and another control group receiving added sodium chloride (to account for the salt in the
dye mixture) were included.[12]

o Administration: Animals were housed in controlled conditions and had ad libitum access to
their respective diets and water for 90 days.

o Data Collection:

o In-life: Body weight and food consumption were recorded weekly. Clinical observations for
signs of toxicity were made dalily.

o Terminal: At the end of the study, blood samples were collected for hematological and
clinical chemistry analysis (e.g., SGOT levels).

o Pathology:
o Animals were euthanized, and a full necropsy was performed.
o Major organs (liver, kidneys, heart, spleen, thyroid, etc.) were weighed.

o Tissues were preserved in formalin, processed, and examined histopathologically for
microscopic changes, including pigment deposition and lesions.[12]
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e Analysis: Data were statistically analyzed to compare treated groups with control groups to
determine a no-observed-adverse-effect level (NOAEL).

Analytical Methods for Detection in Foodstuffs

Historically, the analysis of synthetic dyes in complex food matrices has been a challenge.
Thin-layer chromatography (TLC) was an early method, but High-Performance Liquid
Chromatography (HPLC) became the standard for its superior separation and quantification
capabilities.[13][14]

Protocol: HPLC-DAD Analysis of Brown FK in Smoked Fish
e Sample Preparation (Extraction):
o A homogenized sample of the food product (e.g., 5-10g of kipper flesh) is weighed.

o The dye is extracted from the matrix using a suitable solvent system. A common approach
involves liquid-liquid extraction with a solvent like an ammonia/ethanol mixture followed by
cleanup on a polyamide column.

o Chromatographic Separation:

o Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis
detector.[15]

o Column: A reversed-phase C18 column (e.g., RC-C18) is typically used for separating the
azo dye components.[15]

o Mobile Phase: A gradient elution is employed, often using a mixture of an aqueous buffer
(e.g., sodium acetate solution) and an organic solvent (e.g., methanol or acetonitrile).[15]

o Injection: A filtered aliquot of the extracted sample is injected into the HPLC system.
¢ Detection and Quantification:

o Detection: The DAD is set to monitor absorbance at specific wavelengths corresponding to
the dye components (e.g., 254 nm).[15] The full spectrum can be recorded to aid in peak
identification.
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o Identification: Peaks are identified by comparing their retention times and UV-Vis spectra

with those of known Brown FK standards.

o Quantification: The concentration of the dye is determined by comparing the peak area of
the sample to a calibration curve prepared from standards of known concentrations.

o Confirmation (Optional): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
can be used to confirm the identity of the peaks based on their mass-to-charge ratio for

unambiguous identification.[15]
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Caption: Workflow for HPLC analysis of Brown FK in food.
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Caption: Logical flow of Brown FK's regulatory decline.

Conclusion

The history of Brown FK in food science is a clear example of the evolution of food safety
standards and regulatory science. Initially valued for its technological properties in providing a
stable and appealing color to processed foods, subsequent toxicological research raised
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significant safety concerns that could not be adequately resolved. The complex and variable
nature of the dye mixture, coupled with evidence of adverse effects and mutagenic potential in
some of its components, led regulatory bodies like JECFA and EFSA to adopt a precautionary
stance.[3][12] The eventual removal of Brown FK from the list of permitted food additives in
most countries underscores the importance of a robust toxicological database for ensuring
consumer safety. Its story serves as a key case study for food scientists, toxicologists, and
regulatory professionals on the lifecycle of a food additive and the primacy of safety evaluation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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